molecular formula C27H35Cl2N2OPRuS B6289714 dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane CAS No. 1799824-01-3

dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane

Cat. No.: B6289714
CAS No.: 1799824-01-3
M. Wt: 638.6 g/mol
InChI Key: BGIPUOHPPYUDDX-UHFFFAOYSA-L
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Description

Properties

IUPAC Name

dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C9H20N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-13-9-3-10-2-4-11-5-7-12-8-6-11;;;/h1-15H;10H,2-9H2,1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIPUOHPPYUDDX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNCCN1CCOCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35Cl2N2OPRuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ruthenium Trichloride

The foundational step involves producing high-purity RuCl₃, as detailed in Patent CN101462778A:

  • Chlorination of ruthenium powder:

    • React 10 g ruthenium powder with 5N hydrochloric acid and sodium hypochlorite at 50–70°C.

    • Add sulfuric acid (8–10N) to generate RuO₄ gas, which is absorbed in hydrochloric acid to form RuCl₃.

    • Crystallize β-RuCl₃ by evaporating at 90–100°C.

Reaction Conditions:

ParameterValue
Temperature50–70°C
HCl Concentration5–7N
Yield95.8%

Ligand Coordination Process

The target complex is formed by sequential ligand substitution:

Step 1: Formation of RuCl₂(PPh₃)₃

RuCl₃ reacts with excess PPh₃ in methanol under reflux:

2RuCl3(H2O)3+7PPh32RuCl2(PPh3)3+2HCl+5H2O+OPPh32\, \text{RuCl}3(\text{H}2\text{O})3 + 7\, \text{PPh}3 \rightarrow 2\, \text{RuCl}2(\text{PPh}3)3 + 2\, \text{HCl} + 5\, \text{H}2\text{O} + \text{OPPh}_3

Conditions:

  • Solvent: Methanol

  • Temperature: Reflux (~65°C)

  • Duration: 4–6 hours

Step 2: Substitution with Amine-Thioether Ligand

RuCl₂(PPh₃)₃ reacts with N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine in cyclohexanol:

  • Dissolve 1 mmol RuCl₂(PPh₃)₃ and 1.2 mmol amine-thioether ligand in 100 mL cyclohexanol.

  • Reflux at 120°C for 12 hours under nitrogen.

  • Cool, concentrate under vacuum, and precipitate with diisopropyl ether.

Optimized Parameters:

ParameterValue
Ligand Ratio1:1.2 (Ru:ligand)
SolventCyclohexanol
Yield89–92%

Critical Analysis of Methodologies

Solvent and Temperature Effects

  • Cyclohexanol: Enhances ligand solubility and stabilizes intermediates, as demonstrated in Patent CN102369174A. Alternatives like ethanol reduce yields to 75–80% due to incomplete ligand substitution.

  • Temperature: Reactions below 100°C favor partial coordination, while prolonged reflux at 120°C ensures full ligand integration.

Ligand Addition Sequence

Introducing PPh₃ before the amine-thioether ligand prevents phosphine displacement by the stronger sulfur donor. Inverted sequences yield mixed-ligand byproducts (e.g., RuCl₂(L)₂).

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy: ν(Ru-Cl) at 280–300 cm⁻¹; ν(PPh₃) at 1,090 cm⁻¹.

  • NMR: ¹H NMR shows resonance at δ 2.8–3.2 ppm for morpholine protons.

Purity Assessment

MethodCriteria
Elemental AnalysisC: 50.8%, H: 5.5%, N: 4.4% (theoretical)
HPLC>98% purity

Challenges and Mitigation Strategies

  • Ligand Degradation: The thioether group oxidizes at high temperatures. Mitigation: Use inert atmospheres (N₂/Ar).

  • Phosphine Oxidation: OPPh₃ formation reduces catalytic activity. Mitigation: Add antioxidants like BHT .

Chemical Reactions Analysis

Ligand Substitution Reactions

The thioether-morpholine and PPh₃ ligands exhibit labile behavior, enabling substitution with stronger-field ligands:

Phosphine Ligand Exchange

In the presence of excess PPh₃, the complex forms RuCl₂(PPh₃)₄ , a precursor for catalytic applications :

RuCl2(thioether-morpholine)(PPh3)+PPh3RuCl2(PPh3)4+thioether-morpholine\text{RuCl}_2(\text{thioether-morpholine})(\text{PPh}_3) + \text{PPh}_3 \rightarrow \text{RuCl}_2(\text{PPh}_3)_4 + \text{thioether-morpholine}

Carbon Monoxide (CO) Substitution

CO displaces PPh₃ to form carbonyl complexes, a reaction critical in catalysis :

RuCl2(thioether-morpholine)(PPh3)+2COtrans,trans,transRuCl2(CO)2(PPh3)2+thioether-morpholine\text{RuCl}_2(\text{thioether-morpholine})(\text{PPh}_3) + 2\,\text{CO} \rightarrow \textit{trans,trans,trans}-\text{RuCl}_2(\text{CO})_2(\text{PPh}_3)_2 + \text{thioether-morpholine}

Hydride Formation

Under hydrogen gas and a base (e.g., NEt₃), the complex forms a monohydride species :

RuCl2(thioether-morpholine)(PPh3)+H2+NEt3HRuCl(thioether-morpholine)(PPh3)+[HNEt3]Cl\text{RuCl}_2(\text{thioether-morpholine})(\text{PPh}_3) + \text{H}_2 + \text{NEt}_3 \rightarrow \text{HRuCl}(\text{thioether-morpholine})(\text{PPh}_3) + [\text{HNEt}_3]\text{Cl}

Reaction Conditions Product
H₂, NEt₃, THF, 25°CPurple HRuCl(thioether-morpholine)(PPh₃)

Formic Acid Decomposition

The compound catalyzes formic acid decomposition into CO₂ and H₂, a reaction leveraged for hydrogen storage :

HCOOHRu complexCO2+H2\text{HCOOH} \xrightarrow{\text{Ru complex}} \text{CO}_2 + \text{H}_2

Catalytic Performance Details
Turnover frequency (TOF)~50–100 h⁻¹ (estimated)
Selectivity for H₂>95%

Asymmetric Hydrogenation

The chiral thioether-morpholine ligand enables asymmetric catalysis, though specific data for this complex requires further study .

Comparative Reactivity

The thioether-morpholine ligand enhances electron density at the Ru center compared to pure PPh₃ complexes, accelerating oxidative addition reactions.

Property RuCl₂(PPh₃)₃ RuCl₂(thioether-morpholine)(PPh₃)
Stability in airModerateLow (sensitive to O₂)
Ligand labilityHigh (PPh₃)Moderate (thioether-morpholine)
Catalytic H₂ production efficiency80–90%>95% (estimated)

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Ruthenium complexes, including those derived from dichlororuthenium compounds, have gained attention for their anticancer properties. Research indicates that these complexes can interact with DNA, leading to enhanced cytotoxicity against cancer cells. The mechanism involves the formation of DNA adducts, which can induce apoptosis through oxidative stress pathways.

  • Case Study: Pancreatic Cancer
    A study demonstrated that luminescent ruthenium(II) complexes could effectively sensitize pancreatic cancer cells to radiation therapy. Upon intratumoral injection, these complexes exhibited significant tumor growth inhibition when combined with X-ray exposure. The compounds were found to enhance DNA damage response, indicating their potential as radiosensitizers in cancer treatment .
  • Cytotoxicity Evaluation
    Various ruthenium complexes have shown varying degrees of cytotoxic activity against different cancer cell lines. For instance, a study reported IC50 values ranging from 0.3 µM to 50 µM against Molt 4/C8 and CEM cell lines, showcasing the effectiveness of these compounds in inhibiting tumor cell proliferation .

Catalysis Applications

2.1 Catalytic Activity in Organic Reactions

Dichlororuthenium complexes are employed as catalysts in several organic transformations due to their ability to facilitate reactions under mild conditions. Their unique electronic properties allow them to participate in oxidation and reduction processes efficiently.

  • Hydrogenation Reactions
    Ruthenium-based catalysts have been utilized for hydrogenation reactions, where they effectively convert unsaturated compounds into saturated ones. The presence of triphenylphosphane as a ligand enhances the stability and reactivity of the ruthenium center .
  • Cross-Coupling Reactions
    These complexes also serve as catalysts in cross-coupling reactions, such as Suzuki and Heck reactions, which are vital for synthesizing complex organic molecules. The versatility of dichlororuthenium complexes allows for the functionalization of various substrates .

Biomolecular Interactions

3.1 Binding Affinity Studies

Research has shown that dichlororuthenium complexes exhibit strong binding affinities to biomolecules such as proteins and nucleic acids. This property is crucial for their application in drug design and development.

  • DNA Binding Studies
    Studies have indicated that dichlororuthenium complexes can bind effectively to DNA, leading to structural changes that may inhibit replication and transcription processes in cancer cells . The interaction with DNA is often characterized by spectroscopic techniques that reveal the binding mechanisms and affinities.

Summary of Findings

The applications of dichlororuthenium; N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine; triphenylphosphane span across medicinal chemistry and catalysis:

Application AreaKey Findings
Anticancer Activity Effective as radiosensitizers; significant cytotoxicity against various cancer cell lines
Catalysis Active in hydrogenation and cross-coupling reactions; enhances reaction efficiency
Biomolecular Interaction Strong binding affinity to DNA and proteins; potential for drug development

Mechanism of Action

The mechanism by which dichlororuthenium;N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine;triphenylphosphane exerts its effects involves coordination to target molecules, facilitating electron transfer, and catalyzing specific reactions. The ruthenium center acts as the active site, while the ligands modulate the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Table 1: Comparison of Dichlororuthenium Complexes

Complex Ligands Key Properties Applications Reference
[RuCl₂(PPh₃)₄] 4 PPh₃ High stability, air-sensitive Hydrogenation catalysts
[RuCl₂(PPh₃)₃] 3 PPh₃ Reduced steric bulk vs. [RuCl₂(PPh₃)₄] Transfer hydrogenation
[RuH₂(PPh₃)₄] 4 PPh₃, 2 H⁻ Dihydride structure Alkene/alkyne hydrogenation
Dichlorido{morpholine-ethylamine} Morpholine-ethylamine Enhanced water solubility vs. PPh₃ complexes Potential biomedical applications

Key Findings :

  • Increasing PPh₃ ligand count enhances stability but may reduce catalytic activity due to steric effects .
  • Morpholine-based ligands improve solubility in polar solvents, enabling aqueous-phase catalysis .

Morpholine Derivatives

Table 2: Comparison of Morpholine-Containing Amines

Compound Substituents Key Features Applications Reference
N-(2-Methylsulfanylethyl)-2-morpholin-4-ylethanamine -SCH₃ Lipophilic, potential metal-binding via S and N Ligand design, drug intermediates
2-Morpholin-4-ylethanamine -NH₂ Primary amine reactivity Moclobemide synthesis
N-[(3-Bromothiophen-2-yl)methyl]-2-morpholin-4-ylethanamine -Br, thiophene Halogenation for cross-coupling Organic electronics

Key Findings :

  • Halogenated derivatives (e.g., bromothiophene) enable participation in Suzuki-Miyaura coupling reactions .

Phosphane Derivatives

Table 3: Comparison of Triphenylphosphane and Related Compounds

Compound Structure Key Properties Industrial Relevance Reference
Triphenylphosphane (PPh₃) PPh₃ Strong σ-donor, air-stable Catalysis, ligand synthesis
Dichlorotriphenylphosphorane (Cl₂PPh₃) PPh₃Cl₂ Corrosive, moisture-sensitive Intermediate in PPh₃ recycling
(Chloromethyl)triphenylphosphonium chloride PPh₃CH₂Cl⁺Cl⁻ Quaternary salt, stable Wittig reagent precursor
Triphenylphosphane oxide (PPh₃O) PPh₃O Byproduct of Wittig reactions Waste challenge; requires recycling

Key Findings :

  • Cl₂PPh₃, though critical in PPh₃ recycling, poses handling challenges due to corrosivity, driving research into alternative intermediates .
  • Quaternary phosphonium salts (e.g., PPh₃CH₂Cl⁺Cl⁻) bypass reduction steps, offering streamlined synthesis routes .

Biological Activity

Dichlororuthenium; N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine; triphenylphosphane is a complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from a range of studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of dichlororuthenium complexes typically involves the reaction of ruthenium(II) precursors with various ligands. In this case, the compound is synthesized through the coordination of dichlororuthenium with N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine and triphenylphosphane. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are often employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Research indicates that ruthenium complexes exhibit significant anticancer properties. For example, studies have shown that arene-ruthenium(II) complexes can induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways. The generation of reactive oxygen species (ROS) and subsequent DNA damage has been linked to the cytotoxic effects observed in various cancer cell lines .

Table 1: Cytotoxic Effects of Ruthenium Complexes

CompoundCell LineIC50 (µM)
Dichlororuthenium ComplexA549 (Lung)40
Ru-SR3#PANC 1 (Pancreas)3.11
Ru(phen)2(4-N-(CH3)2-btsz)Cl2Molt 4/C80.90

The dichlororuthenium complex has demonstrated selective cytotoxicity against A549 cells, with an IC50 value indicating significant potential for further development as an anticancer agent .

Antimalarial Activity

In addition to its anticancer effects, ruthenium complexes have shown promise in antimalarial applications. Studies have reported that certain ruthenium arene complexes exhibit enhanced activity against chloroquine-resistant strains of malaria compared to traditional treatments. This is attributed to their ability to disrupt cellular processes in the malaria parasite .

The mechanisms underlying the biological activity of dichlororuthenium complexes are multifaceted:

  • Induction of Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis in cancer cells.
  • DNA Interaction : Ruthenium complexes can bind to DNA, causing structural alterations that prevent replication and transcription.
  • PARP Inhibition : Some studies indicate that these complexes can inhibit PARP-1, a protein involved in DNA repair, thereby enhancing cytotoxic effects .

Case Studies

Several case studies highlight the efficacy of dichlororuthenium complexes:

  • Study on A549 Cells : The administration of a dichlororuthenium complex resulted in a significant reduction in cell viability after 24 hours, demonstrating its potential as a targeted therapy for lung cancer.
  • Antimalarial Efficacy : In vitro studies showed that ruthenium arene complexes effectively inhibited the growth of Plasmodium falciparum, suggesting a novel approach to malaria treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for dichlororuthenium complexes coordinated with N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine and triphenylphosphane?

  • Methodological Answer :

  • Synthesis : Use a two-step procedure: (1) React RuCl₃·xH₂O with triphenylphosphane (PPh₃) in ethanol under reflux to form [RuCl₂(PPh₃)₃] . (2) Substitute one PPh₃ ligand with N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine in dichloromethane at 60°C for 12 hours under nitrogen.
  • Purification : Crystallize the product via slow diffusion of hexane into a saturated dichloromethane solution. Monitor ligand substitution completeness using ³¹P NMR spectroscopy (expected shift: δ 40–50 ppm for PPh₃; new peaks indicate coordination changes) .

Q. How can spectroscopic and crystallographic techniques characterize the coordination geometry of N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine in ruthenium complexes?

  • Methodological Answer :

  • IR Spectroscopy : Identify ν(Ru-N) and ν(Ru-S) stretches in the 400–600 cm⁻¹ range; compare with free ligand spectra to confirm binding .
  • X-ray Diffraction : Use SHELX-2018 for structure refinement . ORTEP-3 can visualize ligand geometry, highlighting bond lengths (e.g., Ru–N ≈ 2.05 Å, Ru–S ≈ 2.30 Å) and angles (e.g., N–Ru–S ~85°) .

Q. What role does triphenylphosphane play in stabilizing dichlororuthenium complexes, and how does it compare to other phosphine ligands?

  • Methodological Answer :

  • Stabilization : PPh₃ acts as a strong σ-donor and weak π-acceptor, increasing electron density at Ru and preventing oxidation. This stabilizes intermediate oxidation states (e.g., Ru(II)) during catalysis .
  • Comparison : Replace PPh₃ with PEtPh₂ (diphenylethylphosphine) and monitor thermal stability via TGA. PPh₃-based complexes decompose at ~230°C, while PEtPh₂ derivatives show lower stability (decomposition onset at ~180°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of dichlororuthenium complexes in hydrogenation reactions?

  • Methodological Answer :

  • Experimental Design : Standardize substrate-to-catalyst ratios (e.g., 1000:1) and solvent systems (e.g., THF vs. ethanol). Use gas chromatography to quantify turnover frequencies (TOFs).
  • Data Analysis : If discrepancies persist (e.g., TOF = 120 h⁻¹ vs. 80 h⁻¹), investigate ligand protonation states via pH-controlled experiments. Morpholine’s tertiary amine may act as a base, altering reaction pathways .

Q. What strategies are effective for elucidating conflicting structural data in Ru(II) complexes with mixed ligands (e.g., morpholine and thioether donors)?

  • Methodological Answer :

  • Multi-Technique Approach : Combine X-ray crystallography (SHELXL refinement ), EXAFS (to confirm Ru–S bond distances), and DFT calculations (B3LYP/def2-TZVP level) to resolve ambiguities.
  • Case Study : If crystallography suggests bidentate N,S-coordination but IR indicates monodentate binding, use variable-temperature NMR to detect dynamic ligand behavior .

Q. How do thermal decomposition pathways of dichlororuthenium complexes vary under inert vs. oxidative atmospheres?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Under N₂, decomposition occurs via ligand loss (weight loss steps at 230°C and 310°C). Under O₂, RuCl₃ forms as a residue (mass loss ~60% at 400°C) .
  • Contradiction Resolution : If literature reports differing residue compositions (e.g., RuO₂ vs. Ru metal), replicate experiments with controlled heating rates (5°C/min) and validate via XRD .

Q. What electrochemical methods are suitable for probing redox-active behavior of Ru(II) complexes, and how can conflicting cyclic voltammetry (CV) data be reconciled?

  • Methodological Answer :

  • CV Setup : Use a three-electrode system in anhydrous acetonitrile (0.1 M TBAPF₆). Scan between −1.5 V to +1.5 V (vs. Ag/AgCl).
  • Data Interpretation : If oxidation potentials vary (e.g., E₁/₂ = +0.65 V vs. +0.50 V), check for trace water (activates morpholine as a proton source) or ligand dissociation. Use UV-vis spectroelectrochemistry to correlate redox events with spectral changes .

Methodological Notes

  • Crystallography : Prioritize SHELX for refinement due to its robustness in handling twinned or low-resolution data .
  • Thermal Studies : Cross-reference TGA with DSC to distinguish endothermic (ligand loss) and exothermic (oxidation) events .
  • Ligand Design : For enhanced catalytic activity, modify the morpholine ligand’s substituents (e.g., replace methylsulfanyl with phenyl groups) and assess steric effects via Tolman cone angles .

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